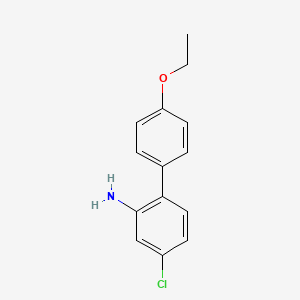
Hexamethylene diamine terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylene diamine terephthalate is an organic compound that plays a crucial role in the production of various polymers, particularly polyamides and polyesters. It is formed by the reaction of hexamethylene diamine and terephthalic acid. This compound is known for its applications in the production of high-performance materials due to its excellent mechanical properties and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylene diamine terephthalate is typically synthesized through a polycondensation reaction between hexamethylene diamine and terephthalic acid. The reaction is carried out under high temperature and pressure conditions to facilitate the formation of the polymer chain. The process involves the removal of water molecules as a byproduct, which is a characteristic of condensation polymerization .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous polymerization reactors. The raw materials, hexamethylene diamine and terephthalic acid, are fed into the reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions: Hexamethylene diamine terephthalate primarily undergoes polycondensation reactions. it can also participate in other types of chemical reactions such as oxidation, reduction, and substitution, depending on the functional groups present in the polymer chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amine groups in this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce any oxidized functional groups back to their original state.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include modified polyamides and polyesters with altered physical and chemical properties, which can be tailored for specific applications .
Scientific Research Applications
Hexamethylene diamine terephthalate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various high-performance polymers and copolymers.
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing to investigate the biocompatibility and biodegradability of this compound-based materials for medical implants and devices.
Mechanism of Action
The mechanism by which hexamethylene diamine terephthalate exerts its effects is primarily through the formation of strong intermolecular hydrogen bonds between the amine and carboxyl groups. These interactions contribute to the compound’s high melting point, mechanical strength, and thermal stability. The molecular targets and pathways involved include the polymerization process, where the monomers react to form long polymer chains with repeating units .
Comparison with Similar Compounds
Hexamethylene diamine terephthalate can be compared with other similar compounds such as:
Adipic acid and hexamethylene diamine: Used in the production of nylon 6,6, which has similar mechanical properties but different thermal characteristics.
Isophthalic acid and hexamethylene diamine: Produces polyamides with different crystallinity and melting points.
Butane diamine and terephthalic acid: Results in polyamides with varying flexibility and chemical resistance.
This compound stands out due to its unique combination of mechanical strength, thermal stability, and versatility in various applications.
Properties
CAS No. |
3160-86-9 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
hexane-1,6-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
InChI Key |
CSVBIURHUGXNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCN)CCN |
Related CAS |
24938-03-2 3160-86-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


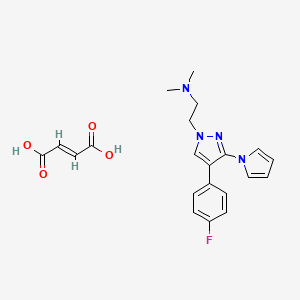


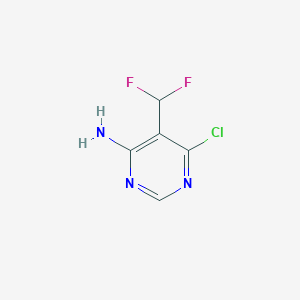
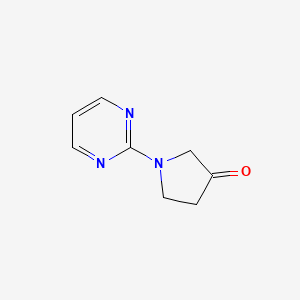
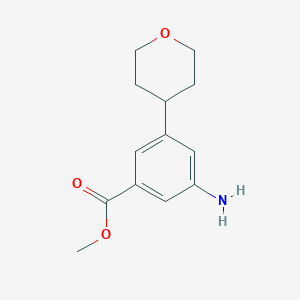


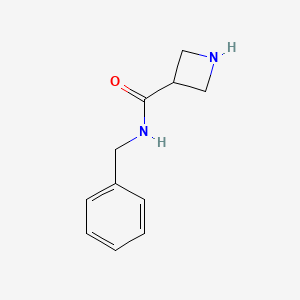
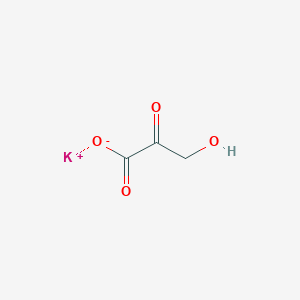
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
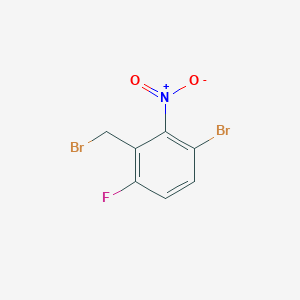
![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
